![molecular formula C26H24N6O2 B2378633 2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539797-70-1](/img/structure/B2378633.png)

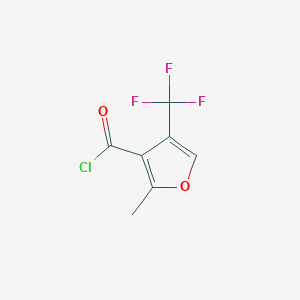

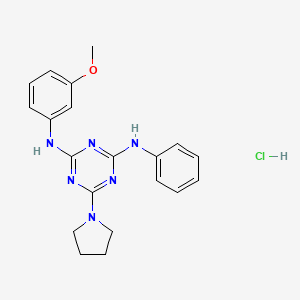

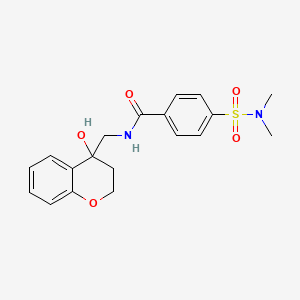

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of [1,2,4]triazolo[1,5-a]pyrimidine . These compounds are known for their biological importance .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been shown to be effectively carried out using propylphosphonic anhydride as a reagent . The reactions work under mild conditions and exhibit wide functional group tolerance, delivering the triazolopyridines in good to excellent yields and purities .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines can be analyzed using X-ray crystallography . This technique enables structure-guided design, leading to the identification of preferred substructural components .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been studied extensively. For instance, it has been shown that these compounds can be used as phosphodiesterase 2A (PDE2A) inhibitors .科学的研究の応用

Chemical Synthesis and Characterization

- A study by Gilava et al. (2020) focused on synthesizing a series of triazolopyrimidines, including compounds closely related to the requested molecule. They used Biginelli protocol for synthesis and characterized the compounds using IR, NMR, and mass spectroscopic techniques. The synthesized compounds were evaluated for their antimicrobial and antioxidant activities (V. P. Gilava et al., 2020).

Structural Analysis and Reaction Mechanism

- Lashmanova et al. (2019) presented a study on the preparation of triazolopyrimidines through the reduction of related compounds, detailing the structural proof through single crystal X-ray diffraction data. The paper also discusses the reaction mechanism, including the transition cage structure (E. A. Lashmanova et al., 2019).

Pharmacological Applications

- While your request specifically excluded drug use, dosage, and side effects, it's worth noting that numerous studies are focused on the pharmacological applications of triazolopyrimidine derivatives. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative and evaluated its antibacterial activity against various microbial strains (S. Lahmidi et al., 2019).

Antimicrobial Activity

- Chauhan and Ram (2019) synthesized a novel series of triazolopyrimidine derivatives and assessed their antibacterial and antifungal activity. Their findings contribute to the understanding of the antimicrobial potential of such compounds (J. H. Chauhan & H. Ram, 2019).

作用機序

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on the pharmacological activities of similar compounds, it can be hypothesized that it may interact with its targets to modulate their function, leading to changes in cellular processes .

Biochemical Pathways

Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple biochemical pathways could be affected .

Pharmacokinetics

A compound with a similar structure was found to have high oral bioavailability, high systemic exposure (auc), and a maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest that the compound could be well-absorbed and distributed in the body, metabolized, and then excreted.

Result of Action

Based on the pharmacological activities of similar compounds, it can be hypothesized that it may have potential therapeutic effects in various conditions such as cancer, microbial infections, and tubercular diseases .

将来の方向性

特性

IUPAC Name |

2-(4-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16-6-4-7-19(14-16)23-22(25(33)29-20-8-5-13-27-15-20)17(2)28-26-30-24(31-32(23)26)18-9-11-21(34-3)12-10-18/h4-15,23H,1-3H3,(H,29,33)(H,28,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHMZVLUWUPSMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=C(C=C4)OC)C)C(=O)NC5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2378550.png)

![N-(3-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2378571.png)

![2-acetamido-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2378573.png)